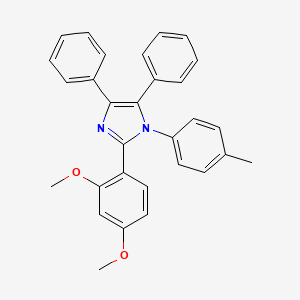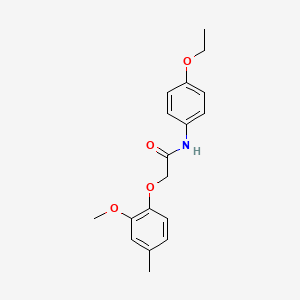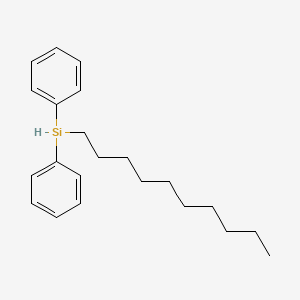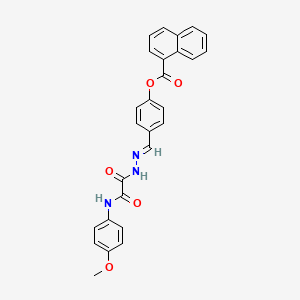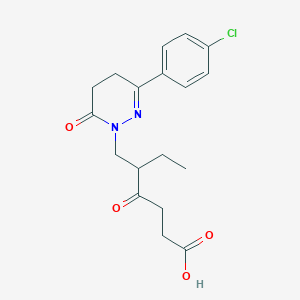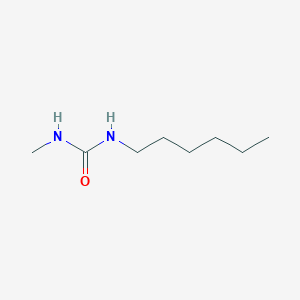
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)-
Descripción general
Descripción
2,5-Ciclohexadieno-1,4-diona, 2,5-bis(1,1,3,3-tetrametilbutil)-: es un derivado de la benzoquinona, caracterizado por la presencia de dos voluminosos grupos terc-butilo en las posiciones 2 y 5 del anillo ciclohexadieno. Este compuesto es conocido por su estabilidad y propiedades químicas únicas, lo que lo convierte en un objeto de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,5-Ciclohexadieno-1,4-diona, 2,5-bis(1,1,3,3-tetrametilbutil)- generalmente implica la alquilación de derivados de benzoquinona. Un método común incluye la reacción de benzoquinona con cloruro de terc-butilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción procede a través de un mecanismo de alquilación de Friedel-Crafts, lo que da como resultado la sustitución de átomos de hidrógeno en las posiciones 2 y 5 por grupos terc-butilo.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluida la temperatura, la presión y la concentración de los reactivos, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados mejora la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede experimentar reacciones de oxidación, a menudo facilitadas por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. Estas reacciones típicamente dan como resultado la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de hidroquinona. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: La presencia de voluminosos grupos terc-butilo hace que el compuesto sea menos reactivo hacia la sustitución electrófila. las reacciones de sustitución nucleófila pueden ocurrir en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas y tioles en condiciones básicas.
Principales productos formados:
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Varios derivados sustituidos de benzoquinona dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como precursor en la síntesis de varias moléculas orgánicas. Su estabilidad y reactividad únicas lo convierten en un intermedio valioso en la síntesis orgánica.
Biología: En la investigación biológica, el compuesto se estudia por sus posibles propiedades antioxidantes. También se utiliza en el estudio de reacciones redox y procesos de transferencia de electrones en sistemas biológicos.
Medicina: Los derivados del compuesto se exploran por sus posibles aplicaciones terapéuticas, incluidas las propiedades anticancerígenas y antimicrobianas. La investigación está en curso para comprender su mecanismo de acción y eficacia en varias afecciones médicas.
Industria: En el sector industrial, el compuesto se utiliza en la producción de polímeros, tintes y otros productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 2,5-Ciclohexadieno-1,4-diona, 2,5-bis(1,1,3,3-tetrametilbutil)- implica su capacidad de sufrir reacciones redox. El compuesto puede actuar como aceptor o donante de electrones, facilitando los procesos de transferencia de electrones. En sistemas biológicos, interactúa con varias enzimas y proteínas, influyendo en los estados redox celulares y las vías de señalización. La presencia de voluminosos grupos terc-butilo afecta su reactividad e interacción con los objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares:
- 2,5-Ciclohexadieno-1,4-diona, 2,6-bis(1,1-dimetiletl)-
- 2,5-Ciclohexadieno-1,4-diona, 2,5-bis(dimetilamino)-
- 2,5-Dihidroxi-1,4-benzoquinona
Comparación:
- 2,5-Ciclohexadieno-1,4-diona, 2,6-bis(1,1-dimetiletl)- tiene características estructurales similares, pero difiere en la posición de los grupos terc-butilo, afectando su reactividad y aplicaciones .
- 2,5-Ciclohexadieno-1,4-diona, 2,5-bis(dimetilamino)- contiene grupos dimetilamino en lugar de grupos terc-butilo, lo que lleva a diferentes propiedades químicas y reactividad .
- 2,5-Dihidroxi-1,4-benzoquinona tiene grupos hidroxilo en lugar de grupos terc-butilo, lo que lo hace más reactivo hacia las reacciones de oxidación y reducción .
La singularidad de 2,5-Ciclohexadieno-1,4-diona, 2,5-bis(1,1,3,3-tetrametilbutil)- radica en su estabilidad y reactividad específica debido a la presencia de voluminosos grupos terc-butilo, lo que lo hace valioso en diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
2,5-bis(2,4,4-trimethylpentan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12H,13-14H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNQIORMPFHCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884396 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-47-9 | |
| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7511-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC32206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS(1,1,3,3-TETRAMETHYLBUTYL)-2,5-CYCLOHEXADIENE-1,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BRU9MRS6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)


